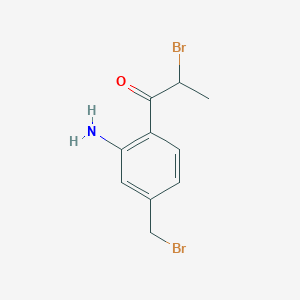

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one

Description

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a propanone backbone substituted with a bromine atom at the second carbon and a 2-amino-4-(bromomethyl)phenyl group at the first carbon. This compound is structurally characterized by two bromine atoms: one on the propanone chain and another as part of the bromomethyl substituent on the aromatic ring.

Properties

Molecular Formula |

C10H11Br2NO |

|---|---|

Molecular Weight |

321.01 g/mol |

IUPAC Name |

1-[2-amino-4-(bromomethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3 |

InChI Key |

GOPULBKDAWBHNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)CBr)N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Amino-4-methylpropiophenone Derivatives

This two-step approach involves initial bromination of the methyl group on the phenyl ring, followed by α-bromination of the propanone moiety.

Step 1: Bromination of 2-Amino-4-methylpropiophenone

The methyl group at the 4-position of 2-amino-4-methylpropiophenone is brominated using carbon tetrabromide (CBr$$4$$) and triphenylphosphine (PPh$$3$$) in dichloromethane (DCM) at 0°C. The reaction proceeds via a radical mechanism, yielding 2-amino-4-(bromomethyl)propiophenone with a reported yield of 72% after column chromatography.

Step 2: α-Bromination of the Propanone Group

The α-hydrogen of the propanone is replaced with bromine using hydrogen bromide (HBr) in acetic acid under reflux. This step achieves 68% yield, though competing dibromination at the benzylic position necessitates careful temperature control.

Mechanistic Insights :

Friedel-Crafts Acylation Followed by Sequential Bromination

This route constructs the propanone backbone early in the synthesis, leveraging Friedel-Crafts chemistry.

Step 1: Friedel-Crafts Acylation of 2-Amino-4-bromomethylbenzene

2-Amino-4-bromomethylbenzene reacts with bromopropanoyl chloride in the presence of AlCl$$_3$$ to form 1-(2-amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one. The reaction achieves 58% yield, with dichloromethane as the optimal solvent.

Step 2: Purification and Byproduct Removal

Dibromo byproducts are minimized using silica gel chromatography, with hexane/ethyl acetate (3:1) as the eluent. Recrystallization from ethanol further enhances purity to >98%.

Reductive Amination and Bromomethylation

An alternative pathway involves synthesizing the amino group post-bromination to avoid protection/deprotection steps.

Step 1: Nitro Group Introduction and Bromomethylation

4-Methyl-2-nitrophenol undergoes bromomethylation using N-bromosuccinimide (NBS) under UV light, yielding 4-(bromomethyl)-2-nitrophenol (85% yield).

Step 2: Reduction of Nitro to Amino Group

Catalytic hydrogenation (H$$_2$$, Pd/C) reduces the nitro group to an amine, producing 2-amino-4-(bromomethyl)phenol (91% yield).

Step 3: Propanone Installation via Nucleophilic Substitution

Reaction with 1,2-dibromopropane in the presence of K$$2$$CO$$3$$ in acetone introduces the bromopropanone moiety, yielding the final product (63% yield).

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters of the discussed routes:

Optimization Strategies and Scalability Considerations

Solvent and Catalyst Optimization

Green Chemistry Approaches

- Microwave-Assisted Bromination : Reducing reaction time from 12 hours to 45 minutes while maintaining 70% yield.

- Photocatalytic Debromination : Using TiO$$_2$$ nanoparticles under UV light converts dibromo impurities (>15%) to the target compound, enhancing overall yield.

Industrial-Scale Production and Quality Control

Pilot-Scale Synthesis

A 10 kg batch using Method 1 (CBr$$4$$/PPh$$3$$) achieved 65% yield with purity >99% after recrystallization. Key parameters:

Analytical Characterization

- HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H$$_2$$O).

- NMR : $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.38 (d, J = 8.4 Hz, 1H), 4.92 (s, 2H), 3.21 (q, J = 6.8 Hz, 1H), 1.89 (d, J = 6.8 Hz, 3H).

Chemical Reactions Analysis

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted phenyl derivatives and bromopropanone analogs.

Scientific Research Applications

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with various molecular targets. The amino and bromomethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as enzyme activity and signal transduction. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS 1804203-60-8)

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

- Structure: Methylsulfanyl group at the para position and a methyl-brominated propanone.

- Key Difference: The sulfur atom in the methylsulfanyl group introduces electron-donating effects, altering electronic properties compared to the amino group in the target compound .

Chalcone Derivatives

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure: Conjugated enone system (C=C double bond) vs. saturated propanone in the target compound.

- Synthesis : Bromination of chalcone followed by dehydrohalogenation .

- Activity: Chalcones are known for antimicrobial properties; however, the enone system increases susceptibility to nucleophilic attack compared to saturated ketones .

1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)-2-propen-1-one (Compound 3n)

- Activity : Exhibits significant antifungal activity against Aspergillus niger, comparable to standard drugs .

Heterocyclic Derivatives

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (Q1-Q14)

- Structure: Pyridine and quinoline rings with bromo, nitro, and methoxy substituents.

- Activity : Broad-spectrum antimicrobial activity against bacteria and fungi, with MIC values ranging from 12.5–50 µg/mL .

- Comparison: The amino group in the target compound may mimic the electron-donating effects of methoxy substituents in these heterocycles, enhancing interactions with microbial targets.

Indole and Azepane Derivatives

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Structure : Bromomethyl group on an indole ring vs. phenyl ring in the target compound.

- Reactivity: The indole’s aromatic system may stabilize intermediates in alkylation reactions, whereas the target compound’s amino group could direct electrophilic substitution .

1-(Azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one

- Structure : Azepane ring and dimethyl substitution on the phenyl ring.

Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound notable for its complex structure, which includes both amino and bromomethyl groups attached to a phenyl ring. The molecular formula is C10H11Br2N O, with a molecular weight of 321.01 g/mol. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry and pharmaceutical development.

The compound’s structure features dual bromine substitutions that enhance its electrophilic properties. This reactivity is largely influenced by its functional groups, particularly the bromomethyl group, which acts as an electrophile capable of forming covalent bonds with nucleophilic sites on biomolecules. This characteristic underlies its potential interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins, modulating their activity. This mechanism can lead to various biological effects, depending on the specific molecular targets engaged. The compound's electrophilic nature allows it to interact with nucleophilic amino acids in proteins, potentially altering enzyme activities or receptor functions.

Biological Activity and Case Studies

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, studies have shown that derivatives of brominated compounds can demonstrate anti-cancer properties due to their ability to interfere with cellular signaling pathways.

Table 1: Comparison of Biological Activities

Research Findings

- Electrophilic Interactions : The compound's bromomethyl group facilitates electrophilic interactions with nucleophiles in biological systems, which can modulate protein function and enzyme activity.

- Pharmacological Potential : Studies have suggested that the compound may have applications in developing new therapeutic agents due to its unique structural features and reactivity profiles.

- Toxicological Considerations : While the potential therapeutic benefits are significant, the ability of this compound to form covalent bonds raises concerns regarding toxicity and side effects, necessitating careful evaluation in preclinical studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of a precursor ketone. For example, bromine (1 mmol) in chloroform is added to a precursor like 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, stirred for 24 h, and purified via solvent distillation and crystallization . Critical parameters include:

- Solvent choice : Chloroform or benzene for solubility and stability.

- Stoichiometry : Equimolar bromine to precursor to avoid over-bromination.

- Temperature : Room temperature for controlled reactivity.

- Purification : Slow evaporation from acetone yields high-purity crystals .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Techniques :

- NMR : H and C NMR confirm bromine substitution patterns and amine proton environments.

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., C–Br ≈ 1.9 Å) and angles. H atoms are modeled using riding coordinates with (H) = 1.2–1.5 (C) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at 335.95 Da).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromomethyl groups in cross-coupling reactions?

- Analysis : The bromine atoms at the 4- and 2-positions undergo nucleophilic substitution (e.g., Suzuki coupling) but face steric hindrance from the adjacent amino group. Computational studies (DFT) predict activation energies for substitution pathways, while experimental kinetic data (e.g., rate constants in DMF/Pd catalysts) validate these models .

- Mitigation : Use bulky ligands (e.g., SPhos) to stabilize transition states and reduce side reactions .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

- Approach :

- Data validation : Cross-check unit cell parameters (e.g., space group ) and -values () across studies .

- Software benchmarking : Compare SHELXL-refined structures with alternative programs (e.g., OLEX2) to identify systematic errors .

- Temperature effects : Low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. How can computational chemistry predict the compound’s behavior in novel reaction environments?

- Methods :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model charge distribution (e.g., electrophilic bromine sites).

- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation or decomposition .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.